

A Cost-Benefit Analysis of 2-Ethoxysulfonylethanol in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-ETHOXYSULFONYLETHANOL

Cat. No.: B1329904

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In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of reagents is a critical determinant of efficiency, cost, and safety. The introduction of the sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of blockbuster drugs.[1] This guide provides an in-depth cost-benefit analysis of **2-ethoxysulfonylethanol**, a bifunctional reagent with latent potential, comparing it to traditional and alternative methods for the synthesis of sulfonamides and other sulfur-containing compounds.

Unveiling 2-Ethoxysulfonylethanol: A Profile

2-Ethoxysulfonylethanol, with the chemical structure $\text{CH}_3\text{CH}_2\text{O-SO}_2\text{-CH}_2\text{CH}_2\text{OH}$, is a unique molecule possessing both an ethoxysulfonyl group and a primary alcohol.[2] This bifunctionality suggests its utility as a versatile building block. The ethoxysulfonyl group can act as a protecting group for amines or as a key pharmacophore, while the hydroxyl group offers a handle for further synthetic transformations.[2]

Physicochemical Properties (Predicted and Inferred):

Property	Value	Source/Basis
Molecular Formula	C ₄ H ₁₀ O ₄ S	[3]
Molecular Weight	154.19 g/mol	[3]
Physical State	Solid to liquid (temperature dependent)	[2]
Boiling Point	Estimated 315.2°C at 760 mmHg	[3]
Density	Estimated 1.29 g/cm ³	[3]
Solubility	Soluble in water, alcohols, and polar organic solvents	[2]

Synthesis of 2-Ethoxysulfonylethanol: A Proposed Protocol

A plausible and cost-effective synthesis of **2-ethoxysulfonylethanol** involves the nucleophilic substitution of 2-chloroethanol with sodium ethoxysulfinate. The latter can be prepared from readily available starting materials.

Experimental Protocol: Synthesis of 2-Ethoxysulfonylethanol

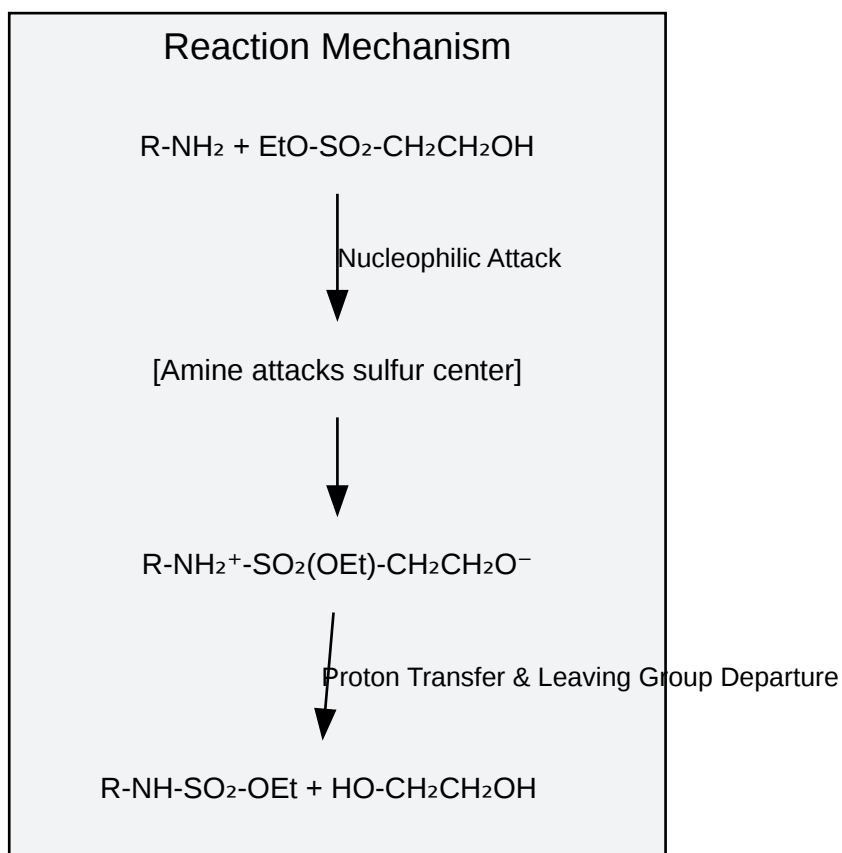
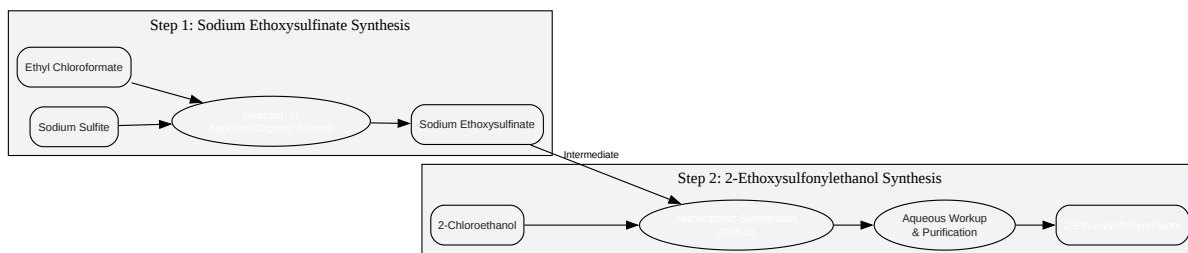
Step 1: Preparation of Sodium Ethoxysulfinate

- In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
- Suspend sodium sulfite (1.0 eq) in a suitable solvent such as a mixture of water and a phase-transfer catalyst.
- Cool the suspension in an ice bath to 0-5 °C.
- Slowly add ethyl chloroformate (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
- The resulting sodium ethoxysulfinate can be used in the next step, potentially after filtration and drying, or as a solution.

Step 2: Synthesis of **2-Ethoxysulfonylethanol**

- To the flask containing the sodium ethoxysulfinate, add 2-chloroethanol (1.1 eq).
- Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by TLC or GC.
- Upon completion, cool the mixture to room temperature.
- Perform an aqueous workup to remove inorganic salts. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield **2-ethoxysulfonylethanol**.



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Sources

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Address: 3281 E Guasti Rd

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